Chiral Configuration Determines SHP2 Inhibitor Activity: (3S,4S) vs (3R,4R)
The (3S,4S) configuration is essential for SHP2 inhibitory activity in final drug candidates. TNO155, built upon the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine scaffold, inhibits SHP2 with an IC50 of 0.011 µM in cell-free assays and demonstrates cellular pERK inhibition with an IC50 of 0.008 µM in KYSE520 cells . The (3R,4R) enantiomer (CAS 2055760-52-4, free base) is commercially available as a separate chemical entity with no demonstrated SHP2 inhibitory activity in published literature, confirming that stereochemistry is a binary determinant of pharmacological relevance rather than a gradable property .
| Evidence Dimension | SHP2 enzyme inhibition (IC50) conferred by scaffold |
|---|---|
| Target Compound Data | TNO155 containing (3S,4S)-scaffold: IC50 = 0.011 µM (SHP2 cell-free); pERK IC50 = 0.008 µM (KYSE520 cells) |
| Comparator Or Baseline | (3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 2055760-52-4): no published SHP2 inhibitory activity |
| Quantified Difference | Active (11 nM) vs. inactive/no data (binary differentiation) |
| Conditions | Cell-free biochemical SHP2 assay; KYSE520 cellular pERK assay |
Why This Matters
Procurement of the incorrect enantiomer yields a building block that cannot produce active SHP2 inhibitors, rendering synthetic effort and cost wasted.
